molecular formula C16H17NO B14597404 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 60290-66-6

4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14597404
CAS No.: 60290-66-6
M. Wt: 239.31 g/mol
InChI Key: QMOHWXGNKBIJDY-UHFFFAOYSA-N
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Description

4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core and a propylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-propylaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus to remove water formed during the reaction. The reaction mixture is heated under reflux in the presence of a suitable solvent, such as toluene, and a catalyst, such as piperidine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its propylanilino substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

60290-66-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-[(4-propylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H17NO/c1-2-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18)11-7-14/h4-12,18H,2-3H2,1H3

InChI Key

QMOHWXGNKBIJDY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

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